2-Iodoethyl myristate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodoethyl myristate is an organic compound with the molecular formula C16H31IO2 It is an ester formed from myristic acid and 2-iodoethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodoethyl myristate typically involves the esterification of myristic acid with 2-iodoethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodoethyl myristate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form 2-hydroxyethyl myristate.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: 2-Hydroxyethyl myristate.
Reduction: Myristyl alcohol.
Oxidation: Myristic acid and other oxidation products.
Wissenschaftliche Forschungsanwendungen
2-Iodoethyl myristate has several applications in scientific research, including:
Biology: Studied for its potential role in modifying biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and bioavailability of certain drugs.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-iodoethyl myristate exerts its effects involves the interaction of the ester group with various molecular targets. The iodine atom can participate in substitution reactions, while the ester group can undergo hydrolysis to release myristic acid. These interactions can affect cellular pathways and processes, making this compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
2-Bromoethyl myristate: Similar in structure but contains a bromine atom instead of iodine.
2-Chloroethyl myristate: Contains a chlorine atom instead of iodine.
2-Hydroxyethyl myristate: Formed by the substitution of the iodine atom with a hydroxyl group.
Comparison: 2-Iodoethyl myristate is unique due to the presence of the iodine atom, which can participate in specific substitution reactions that are not possible with bromine or chlorine. This makes it a valuable compound for certain synthetic applications where iodine’s reactivity is advantageous.
Eigenschaften
CAS-Nummer |
83763-20-6 |
---|---|
Molekularformel |
C16H31IO2 |
Molekulargewicht |
382.32 g/mol |
IUPAC-Name |
2-iodoethyl tetradecanoate |
InChI |
InChI=1S/C16H31IO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17/h2-15H2,1H3 |
InChI-Schlüssel |
HTORKFYAKCXIKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.